

# AZD8186 in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-AZD8186 |           |
| Cat. No.:            | B12828937     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical findings on the effects of AZD8186, a potent and selective inhibitor of PI3K $\beta$  and PI3K $\delta$ , in triplenegative breast cancer (TNBC). The content herein is curated for an audience with a strong background in oncology, pharmacology, and cancer biology.

#### **Executive Summary**

AZD8186 has demonstrated notable preclinical activity in TNBC models, particularly those with a deficiency in the tumor suppressor PTEN. This is attributed to the reliance of PTEN-deficient tumors on the PI3Kβ isoform for signaling. In vitro studies show that AZD8186 can inhibit the proliferation of TNBC cell lines at nanomolar concentrations and effectively suppress the PI3K/AKT/mTOR signaling pathway. These findings are corroborated by in vivo studies where AZD8186 administration leads to significant tumor growth inhibition in TNBC xenograft models. Early clinical data from a Phase I trial has established a manageable safety profile for AZD8186, with preliminary signs of limited antitumor activity in patients with advanced solid tumors, including TNBC.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical evaluations of AZD8186 in TNBC models.



#### Table 1: In Vitro Activity of AZD8186 in TNBC Cell Lines

| Cell Line  | PTEN Status | GI50 (Growth<br>Inhibition 50) | Pathway Inhibition<br>IC50 (pAKT,<br>pPRAS40, pS6) |
|------------|-------------|--------------------------------|----------------------------------------------------|
| MDA-MB-468 | Null        | 65 nM[1]                       | <10 nM - 300 nM[1]                                 |
| HCC70      | Null        | < 1 µM[2]                      | <10 nM - 300 nM[1]                                 |

## Table 2: In Vivo Efficacy of AZD8186 in TNBC Xenograft

**Models** 

| Xenograft Model | Treatment Dose (twice daily) | Tumor Growth Inhibition |
|-----------------|------------------------------|-------------------------|
| MDA-MB-468      | 25 mg/kg                     | 47%[2]                  |
| MDA-MB-468      | 50 mg/kg                     | 76%[2]                  |
| HCC70           | 25 mg/kg                     | 62%[2]                  |
| HCC70           | 50 mg/kg                     | 85%[2]                  |

# Table 3: Phase I Clinical Trial Dosing Information

(NCT01884285)

| Dosing Regimen                    | Patient Population                    | Noted Efficacy in TNBC                                   |
|-----------------------------------|---------------------------------------|----------------------------------------------------------|
| 60 mg BID (5 days on, 2 days off) | Advanced solid tumors, including TNBC | Preliminary evidence of limited antitumor activity[3][4] |
| 120 mg BID (continuous)           | Advanced solid tumors, including TNBC | Preliminary evidence of limited antitumor activity[3][4] |

# Signaling Pathways and Experimental Workflows AZD8186 Mechanism of Action: PI3K/AKT/mTOR Pathway



#### Foundational & Exploratory

Check Availability & Pricing

AZD8186 primarily targets the p110 $\beta$  and p110 $\delta$  isoforms of phosphoinositide 3-kinase (PI3K). In PTEN-deficient TNBC, the loss of PTEN's phosphatase activity leads to an over-reliance on the PI3K $\beta$  isoform to maintain the activation of the downstream AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth. By inhibiting PI3K $\beta$ , AZD8186 effectively blocks this signaling pathway.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3K $\beta/\delta$ , in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD8186 in Triple-Negative Breast Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12828937#exploring-azd8186-effects-in-triple-negative-breast-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com